molecular formula C21H19ClO4 B5035706 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No. B5035706
M. Wt: 370.8 g/mol
InChI Key: HNIMNSPUHKLAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, also known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. It was first synthesized in 1969 and has since become a widely used medication due to its broad-spectrum antifungal properties.

Mechanism of Action

4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the cell membrane, leading to fungal cell death.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been shown to have minimal toxicity and is well-tolerated by patients. However, it can cause some side effects, such as skin irritation and itching. It is also known to interact with other medications, so caution should be exercised when prescribing it.

Advantages and Limitations for Lab Experiments

4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a widely used antifungal medication and has been extensively studied for its antifungal properties. It is readily available and relatively inexpensive, making it a popular choice for lab experiments. However, its broad-spectrum activity can also be a limitation, as it may not be specific enough for certain types of experiments.

Future Directions

There are several areas of research that could benefit from further study of 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one. These include:
1. Investigating its potential use in treating other conditions, such as cancer and Alzheimer's disease.
2. Developing more specific antifungal medications based on the mechanism of action of 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one.
3. Studying the effects of 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one on different types of fungi to better understand its broad-spectrum activity.
4. Investigating the potential for 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one to be used in combination with other medications to enhance its antifungal activity.
Conclusion:
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic antifungal medication that has become widely used due to its broad-spectrum antifungal properties. It is synthesized through a multistep process and works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It has been extensively studied for its antifungal properties and has minimal toxicity. While it has some limitations, 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has many potential future directions for research, including investigating its potential use in treating other conditions and developing more specific antifungal medications.

Synthesis Methods

4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is synthesized through a multistep process involving the condensation of 2-chlorobenzoic acid with 2-aminobenzophenone, followed by a Friedel-Crafts acylation reaction with butyric anhydride. The resulting product is then reacted with chloroacetyl chloride to form the chlorinated intermediate, which is then reacted with 2-hydroxyphenethylamine to produce 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one.

Scientific Research Applications

4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been extensively studied for its antifungal properties and has been shown to be effective against a wide range of fungal infections, including those caused by Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. It has also been studied for its potential use in treating other conditions, such as cancer and Alzheimer's disease.

properties

IUPAC Name

4-butyl-6-chloro-7-phenacyloxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO4/c1-2-3-7-15-10-21(24)26-19-12-20(17(22)11-16(15)19)25-13-18(23)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIMNSPUHKLAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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